5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction will yield the free amine.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid involves the protection of amine groups. The BOC group stabilizes the amine, preventing it from reacting under certain conditions. The removal of the BOC group is typically achieved through acid-catalyzed hydrolysis, which restores the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
- 2-(Tert-butoxycarbonylamino)thiazole-5-carboxylic acid
- 5-Butyl-2-pyridinecarboxylic acid
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid is unique due to its specific structure, which combines a pyridine ring with a tert-butyl group and a BOC-protected amine. This combination provides stability and reactivity that are valuable in synthetic chemistry.
Properties
Molecular Formula |
C15H22N2O4 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H22N2O4/c1-14(2,3)11-10(12(18)19)7-9(8-16-11)17-13(20)21-15(4,5)6/h7-8H,1-6H3,(H,17,20)(H,18,19) |
InChI Key |
FIAUCTMZRBXCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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